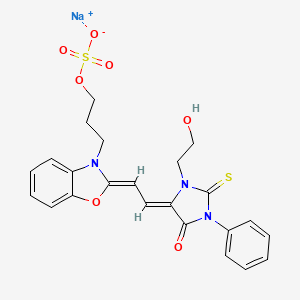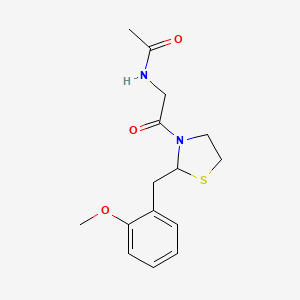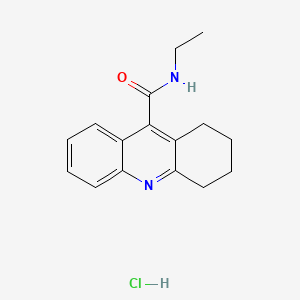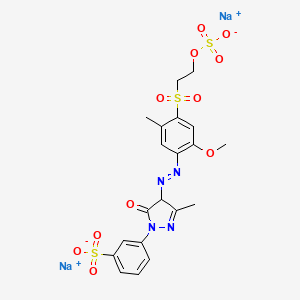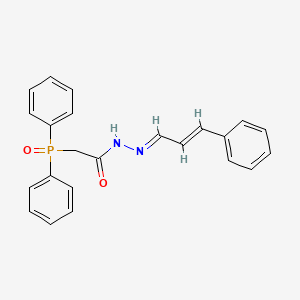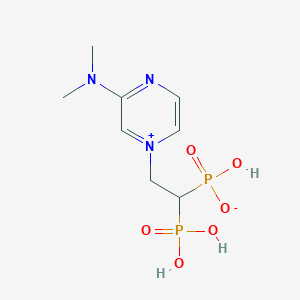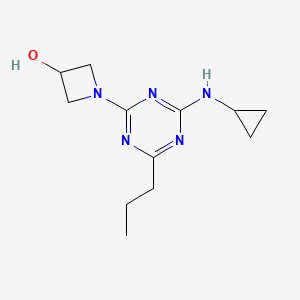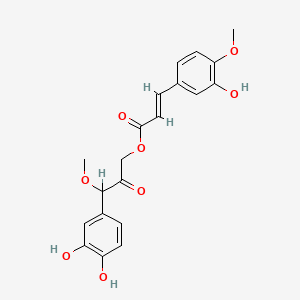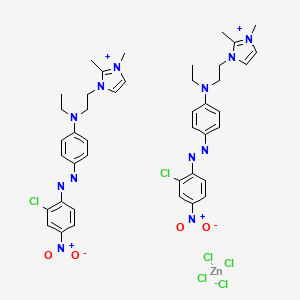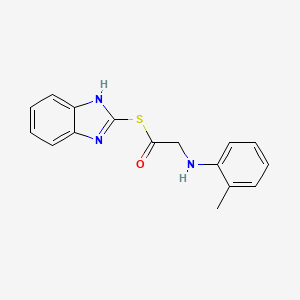
Hexanedioic acid, diethyl-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, diethyl-, dimethyl ester is an organic compound with the molecular formula C12H22O4. It is a diester derivative of hexanedioic acid, commonly known as adipic acid. This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexanedioic acid, diethyl-, dimethyl ester can be synthesized through the esterification of hexanedioic acid with ethanol and methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, hexanedioic acid, ethanol, and methanol, are mixed in appropriate ratios and subjected to catalytic esterification. The reaction mixture is then purified through distillation to obtain the desired ester product.
Análisis De Reacciones Químicas
Types of Reactions: Hexanedioic acid, diethyl-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanedioic acid and the corresponding alcohols (ethanol and methanol).
Transesterification: This reaction involves the exchange of the ester groups with other alcohols in the presence of a catalyst, leading to the formation of different esters.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed:
Hydrolysis: Hexanedioic acid, ethanol, and methanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexanediol and the corresponding alcohols.
Aplicaciones Científicas De Investigación
Hexanedioic acid, diethyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate or a component in pharmaceutical formulations.
Industry: It is used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of hexanedioic acid, diethyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester bonds can be hydrolyzed by esterases, releasing the corresponding alcohols and hexanedioic acid. These products can then participate in various metabolic pathways, influencing cellular functions.
Comparación Con Compuestos Similares
Diethyl adipate: Another ester of hexanedioic acid, used as a plasticizer and solvent.
Dimethyl adipate: Similar to hexanedioic acid, diethyl-, dimethyl ester, but with two methyl ester groups instead of ethyl and methyl.
Uniqueness: this compound is unique due to its mixed ester groups (ethyl and methyl), which can impart different physical and chemical properties compared to diethyl adipate and dimethyl adipate. This uniqueness makes it suitable for specific applications where a balance of properties is required.
Propiedades
Número CAS |
72779-08-9 |
|---|---|
Fórmula molecular |
C12H22O4 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
dimethyl (3S,4S)-3,4-diethylhexanedioate |
InChI |
InChI=1S/C12H22O4/c1-5-9(7-11(13)15-3)10(6-2)8-12(14)16-4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 |
Clave InChI |
BRNIGUHHISONID-UWVGGRQHSA-N |
SMILES isomérico |
CC[C@@H](CC(=O)OC)[C@@H](CC)CC(=O)OC |
SMILES canónico |
CCC(CC(=O)OC)C(CC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




